molecular formula C24H32N2O4 B3820588 N-[(1-mesityl-1H-pyrrol-2-yl)methyl]cyclohexanamine 2-butenedioate

N-[(1-mesityl-1H-pyrrol-2-yl)methyl]cyclohexanamine 2-butenedioate

Cat. No. B3820588
M. Wt: 412.5 g/mol
InChI Key: OWNMCBIJCQIRKO-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-mesityl-1H-pyrrol-2-yl)methyl]cyclohexanamine 2-butenedioate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as Meso Scale Discovery (MSD) and is known for its ability to detect and quantify a wide range of biomolecules in biological samples.

Mechanism of Action

The mechanism of action of N-[(1-mesityl-1H-pyrrol-2-yl)methyl]cyclohexanamine 2-butenedioate is not fully understood. However, it is believed that this compound works by binding to specific biomolecules and generating a signal that can be detected and quantified. The exact nature of this signal depends on the specific assay being used.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects. It is a synthetic compound that is used solely for scientific research purposes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(1-mesityl-1H-pyrrol-2-yl)methyl]cyclohexanamine 2-butenedioate in lab experiments is its high sensitivity and specificity. This compound can detect and quantify very low levels of biomolecules, making it a valuable tool for researchers. However, there are also some limitations to using this compound. For example, it can be expensive and time-consuming to perform this compound assays, and there may be issues with reproducibility and variability between different assays.

Future Directions

There are many potential future directions for research on N-[(1-mesityl-1H-pyrrol-2-yl)methyl]cyclohexanamine 2-butenedioate. One area of interest is the development of new and improved this compound assays that can detect and quantify a wider range of biomolecules with even greater sensitivity and specificity. Another area of research is the use of this compound in the development of new diagnostic tests for various diseases. Additionally, there may be opportunities to use this compound in the development of new drugs and therapies for various medical conditions.

Scientific Research Applications

N-[(1-mesityl-1H-pyrrol-2-yl)methyl]cyclohexanamine 2-butenedioate has a wide range of scientific research applications. One of the most common applications of this compound is in the field of immunoassays, where it is used to detect and quantify biomolecules such as cytokines, chemokines, and growth factors. This compound has also been used in the development of diagnostic tests for various diseases, including cancer, Alzheimer's disease, and autoimmune disorders.

properties

IUPAC Name

(E)-but-2-enedioic acid;N-[[1-(2,4,6-trimethylphenyl)pyrrol-2-yl]methyl]cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2.C4H4O4/c1-15-12-16(2)20(17(3)13-15)22-11-7-10-19(22)14-21-18-8-5-4-6-9-18;5-3(6)1-2-4(7)8/h7,10-13,18,21H,4-6,8-9,14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNMCBIJCQIRKO-WLHGVMLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=CC=C2CNC3CCCCC3)C.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)N2C=CC=C2CNC3CCCCC3)C.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(1-mesityl-1H-pyrrol-2-yl)methyl]cyclohexanamine 2-butenedioate
Reactant of Route 2
N-[(1-mesityl-1H-pyrrol-2-yl)methyl]cyclohexanamine 2-butenedioate
Reactant of Route 3
N-[(1-mesityl-1H-pyrrol-2-yl)methyl]cyclohexanamine 2-butenedioate
Reactant of Route 4
N-[(1-mesityl-1H-pyrrol-2-yl)methyl]cyclohexanamine 2-butenedioate
Reactant of Route 5
Reactant of Route 5
N-[(1-mesityl-1H-pyrrol-2-yl)methyl]cyclohexanamine 2-butenedioate
Reactant of Route 6
N-[(1-mesityl-1H-pyrrol-2-yl)methyl]cyclohexanamine 2-butenedioate

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